![molecular formula C23H21BrN2O2 B5036947 N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide), also known as BBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) exerts its biological effects by binding to specific proteins and enzymes, altering their conformation and activity. In cancer cells, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the induction of cell death. In addition, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-tumor properties. In cancer cells, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to induce cell death and inhibit cell proliferation. In addition, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has several advantages as a tool for scientific research, including its high potency, selectivity, and low toxicity. However, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) research, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its mechanisms of action in more detail. In addition, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) could be used as a tool to study protein-protein interactions and protein-ligand interactions in various biological systems.
Métodos De Síntesis
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) can be synthesized using a variety of methods, including the condensation reaction between 4-bromobenzaldehyde and 2-methylbenzamide in the presence of a suitable catalyst. Other methods include the reaction between 4-bromobenzaldehyde and 2-methylbenzoic acid, followed by the amidation reaction with ammonia.
Aplicaciones Científicas De Investigación
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties. In biochemistry, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been used as a tool to study protein-protein interactions and protein-ligand interactions. In pharmacology, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been investigated for its potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c1-15-7-3-5-9-19(15)22(27)25-21(17-11-13-18(24)14-12-17)26-23(28)20-10-6-4-8-16(20)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBFMNUZSYHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
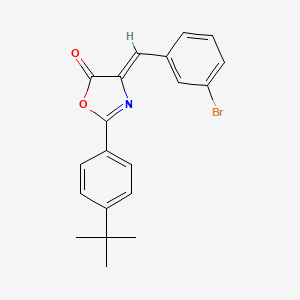
![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
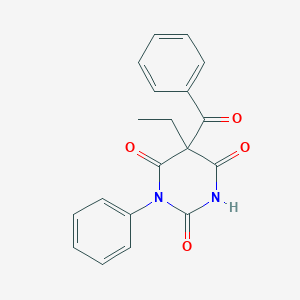

![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
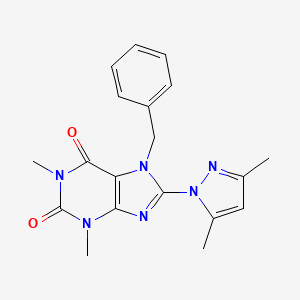
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)
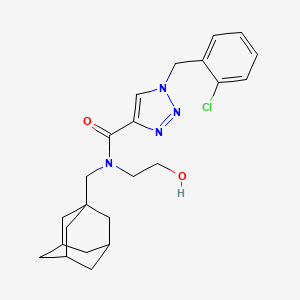
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
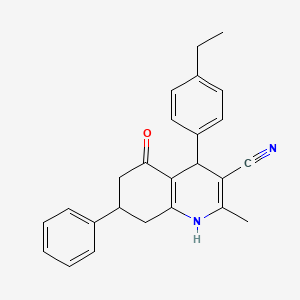
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)

![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)
